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Compound of Interest

Compound Name: Ac-Tyr-Lys-NH2 Trifluoroacetate

CAS No.: 270597-64-3

Cat. No.: B6295478

Get Quote

Executive Summary
Ac-Tyr-Lys-NH2 is a synthetic dipeptide amide that serves a dual function in modern

biochemistry:

Biocatalytic Model Substrate: It is the "gold standard" product for characterizing kinetically

controlled peptide synthesis catalyzed by serine proteases (specifically

-Chymotrypsin and Subtilisin) in non-aqueous media.[1] It allows researchers to quantify the
nucleophile partitioning between hydrolysis (water) and aminolysis (amine), a critical
parameter in designing enzymatic drug synthesis processes.

Neurobiological Probe: As a minimal fragment of the Tau protein (homologous to the

aggregation-prone PHF6 region), it is utilized in Alzheimer’s research to investigate post-

translational modifications (acetylation/phosphorylation) and the kinetics of amyloid fibril

formation.

This guide focuses on its primary kinetic application: measuring the Nucleophile Partitioning

Coefficient (
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) and optimizing protease activity in organic solvents.

Molecular Profile
IUPAC Name: N-acetyl-L-tyrosyl-L-lysine amide[1]

Sequence: Ac-Tyr-Lys-NH

(Ac-YK-NH

)[1][2]

Molecular Weight: ~350.4 Da[1]

Physicochemical Properties:

Solubility: High in water; moderate in polar organic solvents (DMF, DMSO).[1]

pKa: Contains a phenolic hydroxyl (Tyr, pKa ~10) and an

-amino group (Lys, pKa ~10.5).[1]

Stability: Resistant to exopeptidases requiring a free N-terminus (e.g., Cathepsin C) due to

acetylation.[1]

Enzymological Context: Kinetically Controlled
Synthesis
The most significant "biological function" of Ac-Tyr-Lys-NH2 in an experimental context is its

role as the target product in the

-Chymotrypsin-catalyzed synthesis reaction.[1] Unlike thermodynamic synthesis (which relies
on equilibrium shifts), kinetic synthesis relies on the rapid formation of an acyl-enzyme
intermediate and its subsequent deacylation by a specific nucleophile (Lys-NH

) rather than water.[1]

Mechanism of Action
The reaction proceeds via a Ping-Pong Bi-Bi mechanism modified for nucleophilic competition:
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Acylation: The enzyme (E) reacts with an activated ester substrate (Ac-Tyr-OEt) to form the

covalent Acyl-Enzyme Intermediate (Ac-Tyr-E), releasing ethanol.[1]

Partitioning: The Acyl-Enzyme is attacked by either:

Water (

): Leading to hydrolysis (Product: Ac-Tyr-OH).[1] (Undesired)

Nucleophile (Lys-NH

): Leading to aminolysis (Product: Ac-Tyr-Lys-NH

).[1] (Desired)

Key Kinetic Parameter: Partition Constant ( )
The efficiency of Ac-Tyr-Lys-NH2 formation is defined by the partition constant

, which is the ratio of the rate constants for deacylation by the nucleophile (

) and hydrolysis (

): [1]

Where:

= Concentration of Ac-Tyr-Lys-NH

[1]

= Concentration of Ac-Tyr-OH[1]

= Concentration of nucleophile (Lys-NH

)[1]

Field Insight: In 60% Dimethylformamide (DMF), Chymotrypsin immobilized on poly-acrylate

can achieve a synthesis yield of 95% for Ac-Tyr-Lys-NH2, compared to negligible yields in

aqueous buffer due to hydrolysis dominance.[1]
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Kinetic Analysis & Experimental Protocol
This protocol describes the standard assay for measuring the kinetic efficiency of Ac-Tyr-Lys-

NH2 synthesis, used to validate enzyme formulations (e.g., cross-linked enzyme crystals,

CLECs) or solvent systems.[1]

Materials
Enzyme:

-Chymotrypsin (bovine pancreas), lyophilized or immobilized.[1]

Acyl Donor: N-Acetyl-L-Tyrosine Ethyl Ester (Ac-Tyr-OEt), 10–50 mM.[1]

Nucleophile: L-Lysine Amide (Lys-NH

), 20–100 mM.[1]

Solvent System: 50-60% DMF in 0.1 M Tris-HCl buffer, pH 8.0 (optimal for nucleophile

deprotonation).

Analysis: HPLC with C18 column, UV detection at 280 nm (Tyrosine absorbance).

Step-by-Step Workflow
Substrate Preparation: Dissolve Ac-Tyr-OEt and Lys-NH

in the DMF/Buffer mixture.[1] Ensure the pH is adjusted after solvent addition (apparent pH
~8.0).

Reaction Initiation: Add the enzyme (0.1 mg/mL final conc) to the substrate mixture at 25°C.

Sampling: Withdraw aliquots (50

L) at 1-minute intervals for the first 10 minutes (initial rate phase).

Quenching: Quench samples immediately in 200

L of 1% Trifluoroacetic acid (TFA) in acetonitrile to stop the reaction.
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Quantification: Inject onto HPLC. Elute with a gradient of Water/Acetonitrile (+0.1% TFA).

Retention Times (Typical): Lys-NH

(void), Ac-Tyr-OH (early), Ac-Tyr-Lys-NH

(mid), Ac-Tyr-OEt (late).[1]

Calculation: Plot the concentration of Ac-Tyr-Lys-NH

vs. time. Calculate the initial velocity (

). Determine

and

by varying the concentration of Lys-NH

while keeping Ac-Tyr-OEt constant (saturated).

Data Presentation: Kinetic Parameters
Parameter Definition

Typical Value (60%
DMF)

Relevance

Max rate of synthesis
1.2

mol/min/mg

Measures catalytic

turnover.[1]

Affinity for Lys-NH 15 - 25 mM

Lower values indicate

better nucleophile

recognition.[1]

Yield (%) Conversion efficiency >90%
Indicates suppression

of hydrolysis.[1]

Biological Relevance in Drug Development (Tau
Pathology)
Beyond biocatalysis, Ac-Tyr-Lys-NH2 is relevant to Alzheimer’s Disease (AD) research.[1]
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Tau Fragment Homology: The sequence represents a minimal motif of the Tau microtubule-

binding domain.

Acetylation Target: The Lysine residue in Ac-Tyr-Lys-NH2 mimics Lys residues (e.g., K280,

K281) in Tau that are subject to acetylation by CBP/p300 and deacetylation by

SIRT1/HDAC6.[1]

Application: It is used as a substrate in high-throughput screening (HTS) assays to identify

inhibitors of Tau-modifying enzymes.[1] The small size allows for easier NMR monitoring or

mass spectrometry analysis compared to full-length Tau.[1]

Visualization: Kinetic Pathway
The following diagram illustrates the competition between Hydrolysis and Aminolysis

(Synthesis) mediated by the Acyl-Enzyme intermediate.

Figure 1: Kinetic partitioning in Chymotrypsin-catalyzed synthesis of Ac-Tyr-Lys-NH2.
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Caption: Figure 1: Kinetic partitioning in Chymotrypsin-catalyzed synthesis of Ac-Tyr-Lys-NH2.

The green path represents the desired synthesis favored in organic media.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Tyr-Nhnh2
https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Tyr-Nhnh2
https://pubchem.ncbi.nlm.nih.gov/compound/Ac-Tyr-Nhnh2
https://www.benchchem.com/product/b6295478/docs?utm_src=pdf-body-img#biological-function-and-kinetic-profiling-of-ac-tyr-lys-nh2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6295478?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Bacheva, A. et al. (2003).[1][3] "Activity and Stability of Native and Modified Subtilisins in

Various Media." Biochemistry (Moscow), 68(11), 1261-1266.[1] Link

Partridge, J. et al. (1996).[1][4] "Peptide Synthesis in Dimethylformamide-Based Organic

Media Catalysed by Non-Covalent Chymotrypsin–Polyelectrolyte Complexes." Biocatalysis

and Biotransformation, 19(1).[1] Link[1]

Schellenberger, V. & Jakubke, H.D. (1991).[1] "Protease-catalyzed kinetic peptide synthesis."

Angewandte Chemie International Edition, 30(11), 1437-1449.[1] Link[1]

Bachem AG. (2024).[1] "Tau Peptides and Fragments: Product Catalog." Bachem Online

Shop. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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